molecular formula C11H10N2O2 B3102810 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 142598-53-6

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3102810
CAS No.: 142598-53-6
M. Wt: 202.21 g/mol
InChI Key: BNJPPGUQUVZCBA-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid, also known as 2-methyl-4-phenyl-2H-pyrazole-3-carboxylic acid, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .

Mode of Action

The compound acts as an antagonist to the AhR . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons . It specifically blocks the binding of certain toxic substances to the AhR, preventing their harmful effects .

Biochemical Pathways

The compound’s interaction with AhR affects various biochemical pathways. For instance, it blocks the nuclear translocation and DNA binding of AhR . . The exact downstream effects of these interactions are complex and depend on the specific cellular context.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body . Its working concentration range for cell culture assays is from 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) .

Result of Action

The compound’s action results in the prevention of toxicity induced by certain harmful substances . By antagonizing the AhR, it prevents the harmful effects of substances like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a widespread environmental pollutant .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substances in the environment, such as TCDD, can affect the compound’s efficacy . The compound is stable for at least 2 months when properly stored .

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

2-methyl-4-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)9(7-12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJPPGUQUVZCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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